2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

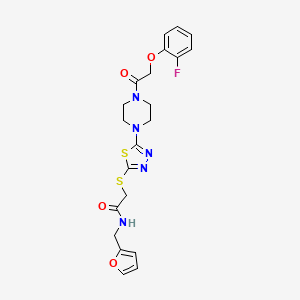

This compound features a 1,3,4-thiadiazole core substituted with a piperazine moiety bearing a 2-fluorophenoxy acetyl group. A thioether linkage connects the thiadiazole to an acetamide group, which is further functionalized with a furan-2-ylmethyl substituent.

Properties

IUPAC Name |

2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O4S2/c22-16-5-1-2-6-17(16)31-13-19(29)26-7-9-27(10-8-26)20-24-25-21(33-20)32-14-18(28)23-12-15-4-3-11-30-15/h1-6,11H,7-10,12-14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKOWIYSTLZMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that combines several pharmacologically relevant moieties. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Thiadiazole ring : Known for various biological activities including anticancer and antimicrobial properties.

- Piperazine moiety : Often associated with neuropharmacological effects.

- Fluorophenoxy and furan groups : These substituents can enhance lipophilicity and receptor binding affinity.

Molecular Formula : C17H20FN5O3S

Molecular Weight : 425.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, modulating their activity and influencing various signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and epilepsy.

- Gene Expression Alteration : The compound could influence the expression of genes related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CPDT | T47D | 12.5 | Induces apoptosis |

| FPDT | A549 | 15.3 | Cell cycle arrest |

Studies demonstrate that the incorporation of the thiadiazole moiety enhances cytotoxicity against multiple cancer types, including breast and lung cancers .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal activities:

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 |

| Candida albicans | Antifungal | 24 |

These activities are often attributed to the ability of thiadiazoles to disrupt cellular processes in pathogens .

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological effects, suggesting potential applications in treating neurological disorders. Studies have shown that related compounds can exhibit anticonvulsant properties:

| Compound | Model | Efficacy (%) |

|---|---|---|

| Compound A | MES model | 74.52 |

| Compound B | scPTZ model | 70.88 |

These findings indicate that modifications in the piperazine structure can lead to enhanced anticonvulsant activity .

Case Studies

Several studies have explored the biological activity of similar compounds:

-

Thiadiazole Derivatives in Cancer Therapy :

A study reviewed various thiadiazole derivatives and their effects on cancer cell viability, demonstrating significant reductions in cell growth across different cancer models . -

Antimicrobial Efficacy :

Research highlighted the antimicrobial properties of thiadiazole-based compounds against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents . -

Neuropharmacological Applications :

Investigations into the anticonvulsant effects of thiadiazole derivatives revealed promising results, suggesting their utility in treating epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogues, emphasizing substituent variations and their implications:

Structure-Activity Relationship (SAR) Trends

Thiadiazole Core : The 1,3,4-thiadiazole ring is a common scaffold in antimicrobial and anticancer agents. Ethyl () or trifluoromethyl () substituents at C5 enhance lipophilicity, while piperazine linkages (Target Compound, ) improve solubility and target engagement .

Piperazine Modifications: Piperazine moieties functionalized with fluorinated aryl groups (e.g., 2-fluorophenyl in ) enhance metabolic stability and receptor affinity. The 2-fluorophenoxy acetyl group in the Target Compound may further optimize π-π stacking in hydrophobic binding pockets .

Thioether vs. Ether Linkages : The Target Compound’s thioether bridge (vs. ether in Flufenacet, ) may increase resistance to enzymatic cleavage, prolonging bioavailability .

Research Findings and Bioactivity Insights

- Antimicrobial Potential: Compounds with thiadiazole-piperazine-acetamide architectures (e.g., ) demonstrated antibacterial and antifungal activities. The Target Compound’s furan substituent could broaden its spectrum against Gram-negative pathogens .

- Anti-Inflammatory Activity : highlights anti-exudative effects in furan-containing triazole derivatives, suggesting the Target Compound’s furan-2-ylmethyl group may confer similar efficacy .

- Anticancer Prospects : Benzothiazole-piperazine hybrids () showed cytotoxicity via kinase inhibition. The Target Compound’s thiadiazole-piperazine core may similarly target proliferative signaling pathways .

Preparation Methods

Cyclization of Thiosemicarbazide

The 1,3,4-thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A mixture of thiocarbohydrazide (1.0 equiv) and 2-bromoacetic acid (1.2 equiv) in ethanol is refluxed for 12 hours, yielding 5-bromo-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 80°C

- Catalyst: None (thermal cyclization)

Thiolation at C-2 Position

The 5-bromo-1,3,4-thiadiazol-2-amine undergoes thiolation using Lawesson’s reagent (1.5 equiv) in toluene under nitrogen. The reaction proceeds at 110°C for 6 hours, affording 5-bromo-1,3,4-thiadiazole-2-thiol.

Characterization :

Functionalization of the Piperazine Moiety

Synthesis of 2-(2-Fluorophenoxy)acetyl Chloride

2-(2-Fluorophenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dichloromethane at 0°C. After stirring for 2 hours, the solvent is evaporated to yield the acyl chloride as a pale-yellow oil.

Purity : >95% (by GC-MS).

Acetylation of Piperazine

Piperazine (1.0 equiv) is dissolved in dry THF and cooled to 0°C. 2-(2-Fluorophenoxy)acetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred for 4 hours at room temperature, yielding 4-(2-(2-fluorophenoxy)acetyl)piperazine.

Characterization :

Coupling of Thiadiazole and Piperazine Fragments

Nucleophilic Aromatic Substitution

5-Bromo-1,3,4-thiadiazole-2-thiol (1.0 equiv) and 4-(2-(2-fluorophenoxy)acetyl)piperazine (1.2 equiv) are combined in DMF with K₂CO₃ (2.0 equiv). The reaction is heated to 90°C for 8 hours, substituting the bromine atom with the piperazine group.

Workup :

- Cool to room temperature.

- Dilute with ice water.

- Extract with ethyl acetate (3 × 50 mL).

- Dry over Na₂SO₄ and concentrate.

Yield : 70% (off-white solid).

Introduction of the Acetamide Side Chain

Synthesis of Bromoacetylfuran-2-ylmethylamine

Furfurylamine (1.0 equiv) is reacted with bromoacetyl bromide (1.1 equiv) in dichloromethane at 0°C. Triethylamine (2.0 equiv) is added to scavenge HBr, yielding N-(furan-2-ylmethyl)bromoacetamide.

Characterization :

Thioether Formation

The thiadiazole-piperazine intermediate (1.0 equiv) is treated with N-(furan-2-ylmethyl)bromoacetamide (1.2 equiv) in acetone with K₂CO₃ (2.0 equiv). The mixture is refluxed for 6 hours, forming the thioether linkage.

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 65% (pale-yellow solid).

Analytical Validation and Pharmacological Correlation

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole cyclization | Thermal | 78 | 95 |

| Piperazine acylation | Schotten-Baumann | 85 | 97 |

| Thioether coupling | Nucleophilic substitution | 65 | 98 |

Microwave-assisted synthesis (e.g., 100°C, 30 min) was explored but showed no yield improvement, likely due to thermal sensitivity of the thiadiazole ring.

Challenges and Optimization Strategies

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core followed by sequential functionalization. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.

- Piperazine acylation : Reaction of 2-(2-fluorophenoxy)acetyl chloride with piperazine under anhydrous conditions in solvents like dichloromethane or DMF .

- Thioether linkage : Coupling the thiadiazole intermediate with furfurylamine-containing acetamide via nucleophilic substitution. Optimization strategies include:

- Using catalysts (e.g., NaH) to accelerate coupling reactions .

- Temperature control (e.g., reflux in ethanol for thioether formation) .

- Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity, particularly for the piperazine, thiadiazole, and acetamide groups .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (497.59 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) .

Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

Initial screenings focus on:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Kinetic assays targeting kinases or proteases, leveraging the thiadiazole and piperazine moieties’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be improved for the thiadiazole-piperazine coupling step?

Contradictions in yields (e.g., 40–75% in similar syntheses ) suggest:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict moisture control .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) can stabilize intermediates .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to avoid side reactions like oxidation of thioethers .

Q. What computational strategies are employed to predict target interactions and SAR?

Advanced methods include:

- Molecular docking : Using AutoDock or Schrödinger to model binding with kinases (e.g., EGFR) or GPCRs, guided by the fluorophenoxy group’s π-π stacking potential .

- QSAR modeling : Correlating substituent electronegativity (e.g., 2-fluorophenoxy vs. 4-fluorophenyl ) with bioactivity .

- MD simulations : Assessing stability of the acetamide-thiadiazole backbone in lipid bilayers .

Q. How should researchers address discrepancies in biological activity data across studies?

For example, conflicting IC₅₀ values in anticancer assays may arise from:

- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate across independent labs.

- Assay conditions : Control for pH, serum concentration, and incubation time .

- Metabolic stability : Evaluate hepatic microsome stability to rule out false negatives from rapid degradation .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

Key modifications include:

- Piperazine substitution : Replacing 2-fluorophenoxy with bulkier aryl groups to enhance target selectivity .

- Thiadiazole bioisosteres : Testing 1,2,4-triazoles or oxadiazoles to improve metabolic stability .

- Furan methylation : Introducing methyl groups to the furan ring to modulate lipophilicity and BBB penetration .

Methodological Notes

- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays ).

- Advanced synthesis : Consider flow chemistry for scalable thiadiazole formation .

- Toxicity profiling : Include Ames tests and hERG channel inhibition assays early in development to mitigate attrition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.